5-氟尿嘧啶阿拉伯糖苷

描述

5-Fluorouracil (5-FU) is a cytotoxic chemotherapy medication used to treat cancer . It is used for treatment of colorectal cancer, oesophageal cancer, stomach cancer, pancreatic cancer, breast cancer, and cervical cancer . As a cream, it is used for actinic keratosis, basal cell carcinoma, and skin warts . It acts in several ways, but principally as a thymidylate synthase (TS) inhibitor .

Synthesis Analysis

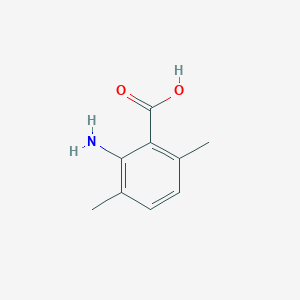

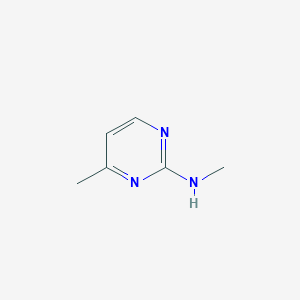

5-FU is a uracil analog with a fluorine atom at the C-5 position . After intravenous administration of 5-FU, this medication can rapidly enter target cells using the same transport mechanism as uracil . A series of 5-FU prodrugs in which 5-FU is attached to amino acids, peptides, phospholipids, and polymers have been reported .Molecular Structure Analysis

5-FU occurs in four tautomeric forms, among which the 2,4-dioxo tautomer (T1) is evidently the most stable .Chemical Reactions Analysis

The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .Physical And Chemical Properties Analysis

5-FU is a small molecule with the chemical formula C4H3FN2O2 and a molar mass of 130.078 g·mol −1 . It has a melting point of 282–283 °C .科学研究应用

作用机制和临床策略:5-氟尿嘧啶 (5-FU) 被广泛用于癌症治疗。二十多年来,对其作用机制的深入了解已导致了增强其抗癌活性的策略。然而,耐药性仍然是其临床应用中的一个主要限制。DNA 微阵列分析和其他新兴技术有可能识别出参与 5-FU 耐药的新基因,这些基因可能是化疗的有价值靶点或作为 5-FU 基化疗反应的预测性生物标志物 (Longley、Harkin 和 Johnston,2003 年)。

转移性胃肠道癌症的治疗:一项针对无法手术的胃肠道腺癌患者的研究评估了单独使用 5-FU 与与胞嘧啶阿拉伯糖苷联合使用的效果。研究发现,单独使用 5-FU 与其与胞嘧啶阿拉伯糖苷联合使用具有相似的抗肿瘤疗效和毒性 (Gailani 等人,1972 年)。

人 T 淋巴细胞和 B 淋巴细胞的差异化化疗敏感性:这项研究表明,5-FU 和胞嘧啶阿拉伯糖苷对培养中的人 T 细胞和 B 细胞表现出不同的抑制活性。具体而言,5-FU 对 B 细胞表现出更强的抑制活性,表明在体内具有潜在的差异免疫抑制效应,这可以预测 T 细胞和 B 细胞肿瘤中针对这些药物的差异肿瘤细胞行为 (Ohnuma 等人,1978 年)。

临床药理学:尽管 5-FU 已成为 30 多年的关键抗癌药物,但其确切的作用机制以及它在多大程度上导致肿瘤或宿主细胞毒性仍不清楚。该药物口服吸收不良,主要静脉注射。了解其药代动力学对其在各种病理生理状态下的给药至关重要 (Diasio 和 Harris,1989 年)。

在眼科实践中的应用:5-FU 减少成纤维细胞增殖和瘢痕形成的能力使其在眼部和眶周手术中具有价值。它用于各种眼科手术以预防增殖性玻璃体视网膜病变和治疗眼表恶性肿瘤。然而,它对高度增殖细胞的特定作用限制了它在某些条件下的使用 (Abraham、Selva、Casson 和 Leibovitch,2012 年)。

未来方向

There is an increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment via modulating multiple biological signaling pathways .

属性

IUPAC Name |

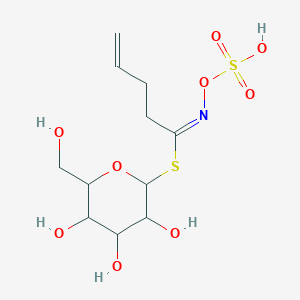

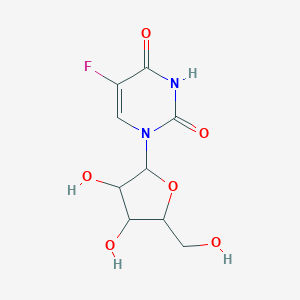

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859332 | |

| Record name | 5-Fluoro-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorouracil arabinoside | |

CAS RN |

18814-21-6, 316-46-1, 131-06-6 | |

| Record name | NSC258350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。